
Etoxifen-etilo
Descripción general
Descripción
Ethoxyfen-ethyl is a derivative of ethoxyfen . It is a diphenyl ether herbicide and is primarily used for the control of annual broad-leaved weeds and grasses . Its IUPAC name is (2S)-1-ethoxy-1-oxopropan-2-yl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate .
Molecular Structure Analysis
The molecular formula of Ethoxyfen-ethyl is C19H15Cl2F3O5 . Its structural formula and other details can be found in the data sheet .Aplicaciones Científicas De Investigación
Herbicida de Post-Emergencia para Malezas de Hoja Ancha
Etoxifen-etilo se utiliza principalmente como un herbicida de post-emergencia para el control de malezas anuales de hoja ancha. También exhibe cierta actividad contra las malezas perennes . Esta aplicación es significativa en entornos agrícolas donde estas malezas representan una amenaza para cultivos como la soya, el maní y los cereales, incluidos el trigo de invierno y la cebada.
Actividad del Suelo Contra Plantas de Semilla
Además de su aplicación de post-emergencia, el this compound también tiene actividad preemergente en el suelo. Esto significa que puede afectar a las plantas de semillero, causando síntomas como amarilleamiento, quemaduras, enanismo y estrangulación, que pueden provocar la pérdida de la siembra . Esta acción dual lo convierte en una herramienta versátil en el manejo de malezas.
Manejo de la Resistencia en la Soya
Se ha confirmado un solo gen dominante para la resistencia a los herbicidas PPO en la soya. Las variedades con este gen tienen mayor tolerancia a herbicidas como el this compound que las que no lo tienen. Esta aplicación es crucial para el manejo de la resistencia a los herbicidas en los cultivos de soya .
Mecanismo Inhibidor de PPO
This compound funciona inhibiendo la enzima protoporfirinógeno oxidasa (PPO). Esta inhibición conduce a la acumulación de agentes peroxidativos que causan la descomposición de las membranas celulares . Comprender este mecanismo es vital para el desarrollo de nuevos herbicidas y el manejo de la resistencia.
Indicador de Estrés por Herbicida en Plantas Tolerantes
Las hojas más jóvenes de las plantas tolerantes a los inhibidores de PPO como el this compound pueden mostrar manchas amarillas o rojizas, una condición conocida como ‘bronceado’. Este síntoma visual sirve como indicador de estrés por herbicida en plantas tolerantes .
Manejo de Poblaciones de Malezas Resistentes al Glifosato
El uso de herbicidas inhibidores de PPO, incluido el this compound, ha aumentado para controlar las poblaciones resistentes al glifosato de malezas como la verdolaga común . Esta aplicación es particularmente importante en regiones donde la resistencia al glifosato se ha convertido en un desafío agrícola importante.
Estado Obsoleto y Consideraciones Regulatorias
Es importante tener en cuenta que el this compound se considera obsoleto, pero aún puede estar disponible en algunos países. Su estado regulatorio varía y no está aprobado bajo COPR del Reino Unido ni el Reglamento CE 1107/2009 . Esto destaca la necesidad de estar al tanto de los cambios regulatorios y el desarrollo de herbicidas alternativos.
Investigación Química y Síntesis
La estructura química del this compound, específicamente sus formas isoméricas y su origen sintético, proporciona una base para la investigación química y la síntesis. Estudiar sus interacciones moleculares y su comportamiento puede conducir a conocimientos sobre el diseño de nuevos compuestos con eficacia similar o mejorada .
Mecanismo De Acción
Target of Action
Ethoxyfen-ethyl is a type of herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .
Mode of Action
The mode of action of Ethoxyfen-ethyl involves the inhibition of the PPO enzyme . This inhibition disrupts the normal function of cell membranes within the plant, leading to the death of the plant cells . The most common visual symptoms of Ethoxyfen-ethyl action are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .
Biochemical Pathways
The primary biochemical pathway affected by Ethoxyfen-ethyl is the protoporphyrinogen IX (Proto IX) pathway . Inhibition of the PPO enzyme by Ethoxyfen-ethyl leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This disruption of the Proto IX pathway and subsequent cell membrane damage results in the death of the plant cells .
Result of Action
The molecular and cellular effects of Ethoxyfen-ethyl’s action primarily involve the disruption of cell membranes and the death of plant cells . This results in visible damage to the plant, including chlorosis and necrosis of the leaves .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethoxyfen-ethyl. For example, soil composition, temperature, and moisture levels can affect the absorption and effectiveness of the herbicide . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3O5/c1-3-27-17(25)10(2)28-18(26)13-9-12(5-6-14(13)20)29-16-7-4-11(8-15(16)21)19(22,23)24/h4-10H,3H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZZPGJQJKMMDM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058504 | |
| Record name | Ethoxyfen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131086-42-5 | |
| Record name | Ethoxyfen-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyfen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

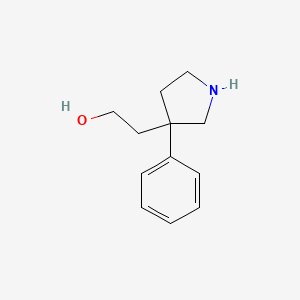
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
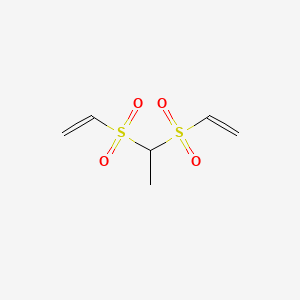
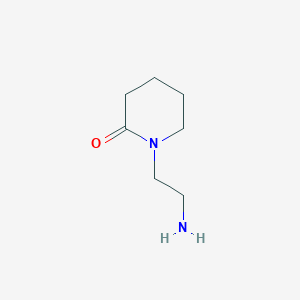
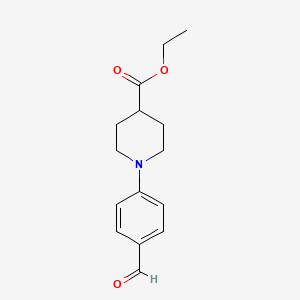
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

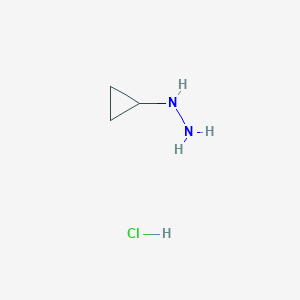
![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)
